molecular formula C7H13NO B12274226 2-Oxa-7-azabicyclo[3.3.1]nonane

2-Oxa-7-azabicyclo[3.3.1]nonane

Katalognummer: B12274226
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: BEXFCPIBGOMHIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxa-7-azabicyclo[331]nonane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azabicyclo[3.3.1]nonane typically involves cyclization reactions. One common method involves the radical C-carbonylation of methylcyclohexylamines, which leads to the formation of 2-azabicyclo[3.3.1]nonan-3-ones . This process requires specific conditions, such as the presence of lead tetraacetate and potassium carbonate, to facilitate the cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply to the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxa-7-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxygen and nitrogen atoms within the bicyclic structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines.

Wirkmechanismus

The mechanism of action of 2-Oxa-7-azabicyclo[3.3.1]nonane involves its interaction with molecular targets through its oxygen and nitrogen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

2-Oxa-7-azabicyclo[3.3.1]nonane can be compared to other bicyclic compounds, such as:

The presence of both oxygen and nitrogen atoms in this compound makes it unique and versatile for various scientific and industrial applications.

Eigenschaften

Molekularformel

C7H13NO

Molekulargewicht

127.18 g/mol

IUPAC-Name

2-oxa-7-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C7H13NO/c1-2-9-7-3-6(1)4-8-5-7/h6-8H,1-5H2

InChI-Schlüssel

BEXFCPIBGOMHIF-UHFFFAOYSA-N

Kanonische SMILES

C1COC2CC1CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.